molecular formula C24H23N5O2S B3531044 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No. B3531044
M. Wt: 445.5 g/mol
InChI Key: HMUNLCBFHIJTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide, also known as APTA, is a chemical compound with potential applications in scientific research. APTA is a member of the 1,2,4-triazole family, which has been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide's effects on other signaling pathways involved in cancer and inflammation. Additionally, the use of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide in combination with other drugs or therapies is an area of potential future research.

Scientific Research Applications

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide has been shown to possess antifungal activity against Candida albicans, making it a potential treatment for fungal infections.

properties

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-31-21-16-10-9-15-20(21)26-22(30)17-32-24-28-27-23(25-18-11-5-3-6-12-18)29(24)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3,(H,25,27)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUNLCBFHIJTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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